molecular formula C8H8ClFOS B6293076 (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane CAS No. 2404734-02-5

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B6293076
CAS No.: 2404734-02-5
M. Wt: 206.67 g/mol
InChI Key: BIOMPEBAAYICIW-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFOS It is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions, including halogenation and methoxylation.

Industrial Production Methods

Industrial production of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane may involve large-scale chemical processes, such as the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound by using appropriate boron reagents and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of chloro, fluoro, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-chloro-3-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOMPEBAAYICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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